molecular formula C12H15NO B8421071 2-[Ethyl(4-ethynylphenyl)amino]ethanol

2-[Ethyl(4-ethynylphenyl)amino]ethanol

Cat. No.: B8421071
M. Wt: 189.25 g/mol
InChI Key: IMNUAUVGOLOSSC-UHFFFAOYSA-N
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Description

2-[Ethyl(4-ethynylphenyl)amino]ethanol is a tertiary ethanolamine derivative featuring an ethynyl-substituted phenyl group and an ethylamino side chain. The ethynyl group confers unique reactivity, particularly in click chemistry or polymer synthesis, while the ethanolamine backbone enhances solubility in polar solvents .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-(N-ethyl-4-ethynylanilino)ethanol

InChI

InChI=1S/C12H15NO/c1-3-11-5-7-12(8-6-11)13(4-2)9-10-14/h1,5-8,14H,4,9-10H2,2H3

InChI Key

IMNUAUVGOLOSSC-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)C#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis
Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Structural Features
2-[Ethyl(4-ethynylphenyl)amino]ethanol C₁₂H₁₆N₂O 218.27 Ethynyl, ethanolamine Ethynylphenyl enhances hydrophobicity
2-((2-Methoxyethyl)(methyl)amino)ethanol C₆H₁₅NO₂ 133.19 Methoxyethyl, methylamino Polar methoxy group improves solubility
2-({4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl}amino)ethanol C₁₂H₁₉N₃O₄ 269.30 Nitro, hydroxyethyl Nitro group stabilizes aromatic structure
Camphecene (anti-influenza derivative) C₁₂H₂₁NO 195.30 Bicyclic terpene, ethanolamine Bulky camphor scaffold enhances bioactivity

Key Observations :

  • Ethynyl vs. Nitro Groups : The ethynyl group in the target compound likely increases hydrophobicity and reactivity in click chemistry compared to nitro-containing analogs, which exhibit higher thermal stability .
  • Bulkiness: Camphecene’s bicyclic structure enhances binding affinity to viral targets, a feature absent in linear ethanolamine derivatives .
Physical and Chemical Properties
Property Target Compound 2-((2-Methoxyethyl)(methyl)amino)ethanol 2-({4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl}amino)ethanol
Solubility Moderate in organic solvents High in polar solvents (methoxy group) Low (nitro group increases hydrophobicity)
Thermal Stability Moderate (ethynyl reactivity) High (stable ether linkage) High (nitro group stabilizes aromatic ring)
Reactivity High (ethynyl for click chemistry) Low (inert methoxy group) Moderate (nitro reduction potential)

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